molecular formula C16H15F3N4O3 B10797993 2-Methyl-1-[[3-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]propan-2-ol

2-Methyl-1-[[3-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]propan-2-ol

Cat. No.: B10797993
M. Wt: 368.31 g/mol
InChI Key: DFKSAMALDVOYGD-UHFFFAOYSA-N
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Description

OSM-S-354 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source research and collaboration .

Preparation Methods

The synthesis of OSM-S-354 involves the construction of the thienopyrimidine scaffold.

Chemical Reactions Analysis

OSM-S-354 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amine and sulfonamide groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of OSM-S-354 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the malaria parasite. OSM-S-354 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby inhibiting its activity and leading to the activation of the amino acid starvation response in the parasite . This mechanism is specific to the parasite, with minimal effects on human cells.

Comparison with Similar Compounds

OSM-S-354 is compared with other compounds in the aminothienopyrimidine series, such as OSM-S-106 and OSM-S-412. These compounds share a similar scaffold but differ in their substituents and overall activity. OSM-S-354 is unique due to its specific substitution pattern, which contributes to its potent antimalarial activity . Other similar compounds include various analogs synthesized within the Open Source Malaria project, each with slight modifications to explore structure-activity relationships .

Properties

Molecular Formula

C16H15F3N4O3

Molecular Weight

368.31 g/mol

IUPAC Name

2-methyl-1-[[3-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]propan-2-ol

InChI

InChI=1S/C16H15F3N4O3/c1-15(2,24)9-25-13-8-20-7-12-21-22-14(23(12)13)10-3-5-11(6-4-10)26-16(17,18)19/h3-8,24H,9H2,1-2H3

InChI Key

DFKSAMALDVOYGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=CN=CC2=NN=C(N12)C3=CC=C(C=C3)OC(F)(F)F)O

Origin of Product

United States

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